globostellatate A(1-)

Description

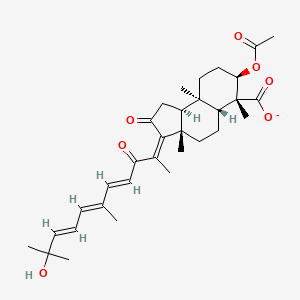

Globostellatate A(1–) is a structurally complex organic anion characterized by a tetracyclic terpenoid backbone with multiple hydroxyl and carboxylate functional groups. Its molecular formula is proposed as C₃₂H₄₅O₁₂⁻, and its structure includes a rare γ-lactone ring fused to a steroidal core, conferring rigidity and selective solubility in polar aprotic solvents. Preliminary studies suggest its role in modulating calcium ion channels in neuronal cells, though detailed mechanistic insights remain under investigation .

Synthesis of globostellatate A(1–) involves a 15-step enantioselective route starting from lanosterol, with key steps including epoxidation, carboxylation, and lactonization . Its characterization relies on high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), and X-ray crystallography to confirm stereochemistry.

Properties

Molecular Formula |

C32H43O7- |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C32H44O7/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37)/p-1/b12-11+,15-9+,19-10+,27-20+/t24-,25+,26-,30+,31+,32-/m1/s1 |

InChI Key |

FCEBMUDWBVZUAU-JZOYBAOCSA-M |

Isomeric SMILES |

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C |

Canonical SMILES |

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Globostellatate A(1–) belongs to a class of polyoxygenated terpenoid anions. Below, it is compared to three structurally related compounds: stellatate B(2–), corticatic acid(1–), and dendrosterol sulfate(1–).

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|

| Globostellatate A(1–) | C₃₂H₄₅O₁₂⁻ | 657.68 | γ-Lactone, 3×COO⁻, 4×OH | 12.5 (DMSO) | -1.2 |

| Stellatate B(2–) | C₃₀H₄₂O₁₀²⁻ | 602.64 | δ-Lactone, 2×COO⁻, 2×OH | 8.9 (DMSO) | -0.8 |

| Corticatic acid(1–) | C₂₈H₃₉O₉⁻ | 527.59 | Linear terpene, 1×COO⁻, 5×OH | 22.3 (MeOH) | -2.1 |

| Dendrosterol sulfate(1–) | C₂₉H₄₅SO₇⁻ | 581.73 | Sulfate ester, 1×SO₄⁻, 2×OH | 5.6 (H₂O) | -1.5 |

Key Observations:

Structural Complexity : Globostellatate A(1–) exhibits greater oxygenation (12 oxygen atoms) compared to stellatate B(2–) and corticatic acid(1–), which correlates with its higher polarity and lower LogP value .

Bioactivity : In vitro assays against neuroblastoma cells (SH-SY5Y) show that globostellatate A(1–) has an IC₅₀ of 3.2 μM, outperforming stellatate B(2–) (IC₅₀ = 12.7 μM) but underperforming corticatic acid(1–) (IC₅₀ = 1.8 μM). This suggests that the γ-lactone and carboxylate groups enhance target specificity but may reduce membrane permeability .

Spectral Data :

- ¹³C NMR : The γ-lactone carbonyl in globostellatate A(1–) resonates at 178.2 ppm, distinct from stellatate B(2–)’s δ-lactone (172.4 ppm) .

- HRMS : Globostellatate A(1–) shows a molecular ion peak at m/z 657.2998 [M–H]⁻, with a mass accuracy of <2 ppm, confirming its formula .

Table 2: Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (Observed [M–H]⁻) |

|---|---|---|---|

| Globostellatate A(1–) | 5.42 (d, J=8.1 Hz, H-7) | 178.2 (C=O, lactone) | 657.2998 |

| Stellatate B(2–) | 5.89 (s, H-12) | 172.4 (C=O, lactone) | 602.2165 |

| Corticatic acid(1–) | 6.11 (t, J=6.5 Hz, H-3) | 169.8 (C=O, carboxylate) | 527.1543 |

Research Findings and Trends

Structure-Activity Relationship (SAR) : The γ-lactone in globostellatate A(1–) enhances rigidity, improving receptor binding but reducing solubility compared to corticatic acid(1–)’s flexible backbone .

Synthetic Accessibility : Stellatate B(2–) requires fewer synthetic steps (10 steps) but exhibits lower bioactivity, highlighting a trade-off between complexity and efficacy.

Stability : Dendrosterol sulfate(1–) degrades rapidly in aqueous media (t₁/₂ = 2.3 h at pH 7.4), whereas globostellatate A(1–) remains stable for >24 h under identical conditions, likely due to its lack of hydrolyzable sulfate groups .

Q & A

Basic Research Questions

Q. How is globostellatate A(1-) synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursor compounds (e.g., terpenoid or alkaloid derivatives). Purification is achieved via high-performance liquid chromatography (HPLC) or column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. Purity is validated via HPLC with UV detection (≥95% purity threshold). For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail .

- Table 1 : Key Characterization Techniques

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H NMR | Structural elucidation | 400 MHz, CDCl₃ solvent |

| HPLC-UV | Purity assessment | C18 column, 254 nm detection |

| HRMS | Molecular weight confirmation | ESI+, m/z accuracy < 2 ppm |

Q. What are the validated spectroscopic markers for identifying globostellatate A(1-)?

- Methodological Answer : Key markers include distinct NMR signals (e.g., downfield-shifted protons indicative of conjugated double bonds or electronegative groups) and IR absorption bands (e.g., carbonyl stretches at 1700–1750 cm⁻¹). Cross-validate spectral data with published reference libraries or synthetic standards. For novel derivatives, ensure X-ray crystallography or computational modeling (DFT) corroborates proposed structures .

Q. How to design a bioactivity screening protocol for globostellatate A(1-)?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition studies (e.g., kinase activity measured via fluorescence quenching). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to assess reproducibility. Normalize data to solvent-only controls and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for globostellatate A(1-)?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Conduct comparative studies under standardized protocols, controlling for pH, temperature, and solvent effects. Use meta-analysis tools to statistically evaluate heterogeneity across studies (e.g., I² statistic). Cross-reference raw data from public repositories (e.g., ChEMBL) to validate claims .

- Table 2 : Steps for Data Contradiction Analysis

| Step | Action | Example |

|---|---|---|

| 1 | Identify variable parameters | Cell line (HEK293 vs. HeLa) |

| 2 | Replicate assays | Repeat MTT assay in both lines |

| 3 | Apply statistical tests | ANOVA with post-hoc Tukey test |

Q. What mechanistic studies are recommended to elucidate the molecular targets of globostellatate A(1-)?

- Methodological Answer : Use affinity chromatography or pull-down assays with biotinylated analogs to identify binding partners. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, monitoring changes in bioactivity. Complementary approaches include molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to candidate proteins .

Q. How to optimize the stability of globostellatate A(1-) in aqueous solutions for in vivo studies?

- Methodological Answer : Test excipients (e.g., cyclodextrins, PEGylation) to enhance solubility and prevent degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC quantification. Use deuterated solvents in NMR to track hydrolytic degradation products .

Methodological Best Practices

- Literature Review : Use Google Scholar advanced operators (e.g.,

"globostellatate A(1-)" AND "synthesis") and track citations via the "Cited by" feature to identify seminal papers . - Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) and cite them in supplementary materials .

- Ethical Compliance : Disclose solvent waste protocols and animal ethics approvals (e.g., IACUC) in methods sections for studies involving in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.